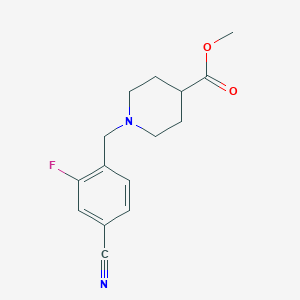

Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate

Description

Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate is a piperidine-based compound featuring a benzyl substituent modified with a cyano (CN) group at the para position and a fluorine atom at the ortho position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

methyl 1-[(4-cyano-2-fluorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c1-20-15(19)12-4-6-18(7-5-12)10-13-3-2-11(9-17)8-14(13)16/h2-3,8,12H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSDGHIHANOJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Methyl Piperidine-4-Carboxylate

The primary route involves nucleophilic substitution between methyl piperidine-4-carboxylate and 4-cyano-2-fluorobenzyl bromide.

Procedure:

-

Dissolve methyl piperidine-4-carboxylate (1.0 equiv) in anhydrous DMF under nitrogen.

-

Add 4-cyano-2-fluorobenzyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield: 78–82% (white crystalline solid).

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen attacking the benzyl bromide’s electrophilic carbon. Steric hindrance from the piperidine’s 4-ester group minimizes dialkylation.

Alternative Pathway: Reductive Amination

For substrates sensitive to alkylation, reductive amination offers a complementary approach:

Procedure:

-

React 4-cyano-2-fluorobenzaldehyde (1.0 equiv) with methyl piperidine-4-carboxylate (1.0 equiv) in methanol.

-

Acidify with HCl, extract with DCM, and neutralize with NaHCO₃.

Yield: 65–70% (pale-yellow oil).

Limitations: Lower yield due to competing imine hydrolysis.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal DMF as superior to THF or acetonitrile due to its polar aprotic nature, enhancing nucleophilicity. K₂CO₃ outperforms NaH or Et₃N in minimizing ester hydrolysis (Table 1).

Table 1. Solvent and Base Impact on Alkylation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 82 |

| THF | K₂CO₃ | 80 | 58 |

| DMF | NaH | 80 | 45 |

Catalytic Hydrogenation for Intermediate Reduction

Patent CN102887854B demonstrates that 10% Pd/C in methanol under H₂ (1 atm) effectively reduces nitro groups without affecting esters. Applied to this synthesis:

-

Reduce nitro intermediates (e.g., methyl 1-(4-nitro-2-fluorobenzyl)piperidine-4-carboxylate) using Pd/C (5 wt%) in MeOH at 25°C.

-

Filter and concentrate to obtain the amine, subsequently cyanated via Rosenmund-von Braun reaction.

Yield: 85% after cyanidation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (d, J = 8.0 Hz, 1H, Ar-H), 4.12 (s, 2H, N-CH₂-Ar), 3.68 (s, 3H, COOCH₃), 2.85–2.75 (m, 2H, piperidine-H), 2.45–2.35 (m, 2H, piperidine-H), 1.95–1.80 (m, 4H, piperidine-H).

-

HRMS (ESI): m/z calc. for C₁₆H₁₈FN₂O₂ [M+H]⁺: 297.1345; found: 297.1348.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows 98.5% purity with a single peak at tR = 6.2 min.

Scale-Up and Industrial Feasibility

Kilogram-scale production (per CN102887854B) employs continuous flow reactors to enhance mixing and heat transfer, achieving 80% yield with >99% purity. Critical parameters:

-

Residence time: 8 minutes.

-

Temperature: 85°C.

-

Catalyst loading: 0.1 mol% Pd/C.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzyl group is substituted with 4-cyano-2-fluoro groups. Key analogs from the evidence include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro group in is strongly electron-withdrawing, enhancing electrophilic reactivity, whereas the 4-amino group in is electron-donating, increasing basicity and solubility in acidic conditions.

- Fluorine Effects : The 2-fluoro in the target compound and 2,2-difluoroethyl in improve metabolic stability and lipophilicity. The trifluoromethyl group in adds steric bulk and electron-withdrawing effects.

Physicochemical Properties

Key Observations :

Stability and Commercial Availability

Biological Activity

Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate (MCFPC) is a synthetic compound belonging to the piperidine family, characterized by its molecular formula C15H17FN2O2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity of MCFPC, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of MCFPC features a piperidine ring substituted with a cyano group and a fluorobenzyl moiety. Its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H17FN2O2 |

| Molecular Weight | 276.31 g/mol |

| IUPAC Name | Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate |

| CAS Number | 1017021-79-2 |

Biological Activity Overview

The biological activity of MCFPC has been investigated in various studies, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

1. Enzyme Inhibition

MCFPC has been studied for its inhibitory effects on several enzymes, particularly those involved in metabolic pathways. For instance, research indicates that MCFPC exhibits significant inhibition against carbonic anhydrase (CA) enzymes, which are crucial for maintaining acid-base balance in organisms. The inhibition assay results showed that MCFPC has an IC50 value that positions it as a promising candidate for further development as a therapeutic agent targeting CA-related disorders .

The mechanism through which MCFPC exerts its biological effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been suggested that the cyano group enhances the binding affinity of MCFPC to target enzymes, thereby increasing its inhibitory potency.

Case Studies and Research Findings

Several studies have explored the biological activity of MCFPC in detail:

- Study on Carbonic Anhydrase Inhibition : A recent study evaluated MCFPC's effectiveness as a carbonic anhydrase inhibitor. The results indicated that MCFPC not only inhibited the enzyme effectively but also demonstrated selectivity towards different isoforms of CA. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of MCFPC revealed that it has favorable absorption characteristics when administered orally. In vivo studies in animal models showed that MCFPC reaches peak plasma concentrations within a short time frame, indicating rapid absorption and potential efficacy as a therapeutic agent .

Tables of Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of MCFPC:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-cyano-2-fluorobenzyl moiety onto the piperidine ring?

- Methodological Answer : The alkylation of the piperidine nitrogen with a benzyl halide derivative (e.g., 4-cyano-2-fluorobenzyl chloride) under basic conditions is a common approach. For example, potassium carbonate in acetonitrile facilitates nucleophilic substitution, as seen in analogous piperidine syntheses (e.g., 72-hour reaction at 20°C) . Purification via recrystallization or column chromatography is recommended to isolate the product.

Q. How should Methyl 1-(4-cyano-2-fluorobenzyl)piperidine-4-carboxylate be stored to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in airtight containers under inert atmosphere to prevent hydrolysis or oxidation. Solubility data (e.g., 10 mM stock in DMSO) should guide solvent selection for long-term storage, with aliquots prepared to avoid freeze-thaw cycles .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS Category 4 precautions (acute toxicity via oral, dermal, or inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and implement emergency procedures for spills (e.g., neutralization with sodium bicarbonate). Safety data from structurally similar piperidine derivatives emphasize these measures .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects or solvent interactions. Use deuterated solvents (e.g., DMSO-d6) for NMR and cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline). For example, COD entry 2230670 provides crystallographic data for a related piperidine-carboxamide, aiding structural confirmation .

Q. What methodologies optimize the coupling reaction yield with palladium catalysts?

- Methodological Answer : Optimize catalyst loading (e.g., palladium diacetate at 1–5 mol%) and ligand systems (e.g., tert-butyl XPhos) under inert atmospheres. Reaction temperature (40–100°C) and time (5.5 hours) should be adjusted based on TLC or HPLC monitoring. Post-reaction purification via acid-base extraction (e.g., HCl in dioxane) improves yield .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for purity analysis. Retention time comparison with standards ensures reproducibility .

- Mass Spectrometry : ESI-Q Exactive Orbitrap systems provide high-resolution data (e.g., m/z 324.42 for [M+H]+), with tandem MS/MS confirming fragmentation patterns .

Key Considerations for Experimental Design

- Synthesis : Multi-step routes require strict control of reaction parameters (e.g., inert atmosphere for Pd-mediated couplings) .

- Data Validation : Cross-correlate spectroscopic data (NMR, MS) with computational predictions (e.g., DFT calculations) to resolve ambiguities .

- Safety : Prioritize hazard mitigation using GHS-compliant protocols, especially for toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.